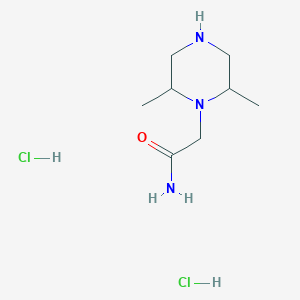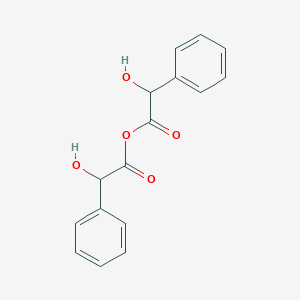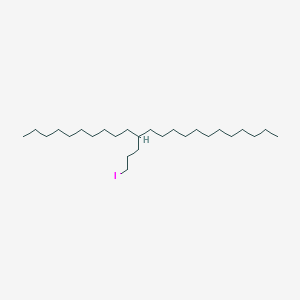
11-(3-Iodopropyl)tricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(3-Iodopropyl)tricosane: is an organic compound with the molecular formula C26H53I It is a long-chain alkane with an iodine atom attached to the 11th carbon of the tricosane backbone through a three-carbon propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Iodopropyl)tricosane typically involves the alkylation of tricosane with 3-iodopropyl halide. The reaction can be carried out under reflux conditions in an inert solvent such as toluene. A base, such as sodium hydride or potassium carbonate, is often used to deprotonate the tricosane, facilitating the nucleophilic substitution reaction with the 3-iodopropyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(3-Iodopropyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 11-(3-Aminopropyl)tricosane.
Reduction: Tricosane.
Oxidation: 11-(3-Hydroxypropyl)tricosane.
Applications De Recherche Scientifique
Chemistry: 11-(3-Iodopropyl)tricosane is used as an intermediate in organic synthesis, particularly in the preparation of other functionalized long-chain alkanes. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long alkyl chain and functional group make it suitable for surface modification and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 11-(3-Iodopropyl)tricosane depends on the specific chemical reactions it undergoes In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain
Comparaison Avec Des Composés Similaires
Tricosane: A straight-chain alkane with no functional groups.
11-(3-Chloropropyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
11-(3-Bromopropyl)tricosane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 11-(3-Iodopropyl)tricosane is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to chlorine and bromine. This makes it more reactive in substitution reactions and provides distinct chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C26H53I |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
11-(3-iodopropyl)tricosane |
InChI |
InChI=1S/C26H53I/c1-3-5-7-9-11-13-14-16-18-20-23-26(24-21-25-27)22-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
Clé InChI |
OBUICBAVGZFGOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)



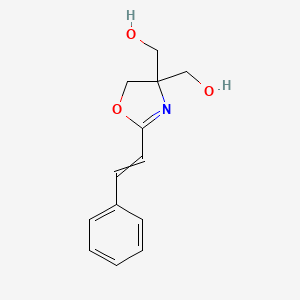
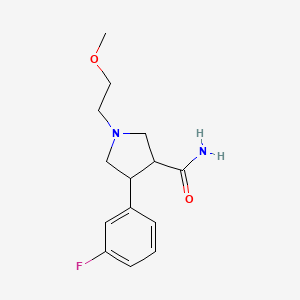



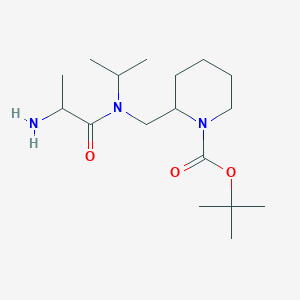
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
